molecular formula C10H10ClN3O B1487975 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1249491-98-2

4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole

Cat. No. B1487975
M. Wt: 223.66 g/mol
InChI Key: VSZBDXUSFQOWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a member of the triazole family of heterocyclic compounds. It is a synthetic compound that is commonly used in scientific research for a variety of purposes. This compound has a wide range of applications, including use in medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Corrosion Inhibition

One notable application of 1,2,3-triazole derivatives is in the field of corrosion inhibition. For example, Bentiss et al. (2009) found that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole shows a high inhibition efficiency for mild steel in hydrochloric acid medium, reaching up to 98% at certain concentrations. This compound acts as a mixed inhibitor affecting both cathodic and anodic corrosion currents, with adsorption following Langmuir’s isotherm, indicating a strong chemisorption mechanism on the steel surface Bentiss et al., 2009.

Synthetic Applications

In synthetic chemistry, triazole derivatives are valuable for creating various compounds with potential biological applications. Toumani (2017) explored the preparation of triazole ester and benzotriazole ester derivatives, indicating their importance in producing compounds with varied applications, including the potential for biological activity Toumani, 2017.

Material Science

In material science, triazole derivatives are investigated for their interaction properties. Guirado et al. (2016) developed a new synthetic approach to 3-aryl-1,2,4-triazoles, demonstrating the utility of these compounds in material science through high-yield reactions and detailed structural analysis, including X-ray crystallography Guirado et al., 2016.

Energetic Materials

Another application area is the development of energetic materials. Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, showing their potential in creating high-density materials with good thermal stability Wang et al., 2007.

properties

IUPAC Name

4-(chloromethyl)-1-(3-methoxyphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-15-10-4-2-3-9(5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZBDXUSFQOWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.